molecular formula C21H18FN7O3 B2476101 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide CAS No. 1788843-02-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide

Cat. No.: B2476101
CAS No.: 1788843-02-6
M. Wt: 435.419
InChI Key: VAMJAWDILKUXCU-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN7O3 and its molecular weight is 435.419. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN7O3/c1-13-20(14(2)25-21(24-13)32-16-7-4-3-6-15(16)22)26-18(30)12-31-19-9-8-17(27-28-19)29-11-5-10-23-29/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMJAWDILKUXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide is a complex organic molecule that incorporates multiple heterocyclic structures, including pyrazole, pyridazine, and pyrimidine moieties. These structural features are often associated with diverse biological activities, particularly in the realms of kinase inhibition and receptor modulation.

Structural Characteristics

The compound's structure can be broken down into key components:

ComponentStructural FeatureBiological Significance
Pyrazole1H-pyrazole ringKnown for anti-inflammatory and anticancer properties
Pyridazine6-(1H-pyrazol-1-yl)pyridazin-3-ylPotential kinase inhibition
PyrimidineN-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)Involvement in neurotransmission and signaling pathways

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly kinases. Kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer and inflammatory diseases. The specific mechanism of action involves binding to the ATP-binding site of kinases, thereby preventing phosphorylation of target proteins.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The presence of the pyridazine ring further enhances this activity by potentially inhibiting key kinases involved in tumor growth.

Anti-inflammatory Effects

In addition to anticancer properties, the compound may also exhibit anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Kinase Inhibition Studies

Recent studies have highlighted the importance of kinase inhibitors in drug development. The compound has shown promise as a selective inhibitor of certain kinases involved in cancer progression. For example, a study demonstrated that similar compounds effectively inhibited the activity of the PI3K/Akt pathway, which is frequently dysregulated in cancers.

Case Studies

  • Study on Kinase Inhibition : A recent investigation into a related compound demonstrated its efficacy as a selective inhibitor of the PI3K pathway in breast cancer cell lines. This study suggests that modifications to the structure could enhance selectivity and potency against specific kinases.
  • Inflammation Model : Another study evaluated the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The results indicated a significant reduction in inflammatory markers following treatment with compounds structurally similar to our target compound.

Comparative Analysis

To understand the potential advantages of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide , it is useful to compare it with other known compounds:

Compound NameStructure FeaturesBiological Activity
ClopidogrelP2Y12 receptor antagonistAntiplatelet agent
SorafenibMulti-target kinase inhibitorAnticancer agent
RuxolitinibJAK inhibitorTreatment for myelofibrosis

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